2-chloro-5-méthoxy-nicotinate de méthyle

Vue d'ensemble

Description

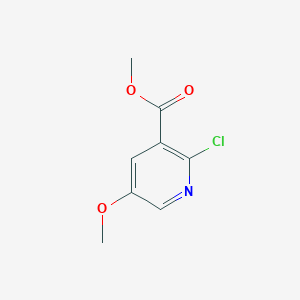

Methyl 2-chloro-5-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3. It is a derivative of nicotinic acid and features a chloro and methoxy group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 2-chloro-5-methoxynicotinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in:

- Anti-cancer Agents : Research indicates that derivatives of methyl 2-chloro-5-methoxynicotinate may play a role in developing anti-tumor drugs. For example, it can be used to synthesize intermediates for drugs targeting specific cancer pathways .

- Antimicrobial Compounds : The compound has been investigated for its antimicrobial properties, contributing to the development of new antibiotics and treatments for bacterial infections .

Agrochemical Applications

In the agrochemical sector, methyl 2-chloro-5-methoxynicotinate is utilized as a precursor for herbicides and pesticides. Its ability to modify plant growth and resistance to pests makes it valuable for agricultural formulations:

- Herbicide Development : The compound has been shown to affect plant metabolism, leading to the development of herbicides that can selectively target weeds without harming crops .

Case Studies

Several case studies highlight the applications of methyl 2-chloro-5-methoxynicotinate:

- Case Study on Anticancer Activity : A study investigated the anticancer properties of synthesized derivatives of methyl 2-chloro-5-methoxynicotinate. Results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential as lead compounds in drug development .

- Agricultural Field Trials : Field trials were conducted using formulations based on methyl 2-chloro-5-methoxynicotinate to assess its effectiveness as a herbicide. Results indicated improved crop yields and reduced weed competition, showcasing its practical application in agriculture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-methoxynicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of methyl 2-chloro-5-methoxynicotinate often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-chloro-5-methoxynicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions typically occur under mild to moderate temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted nicotinates.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include amines.

Mécanisme D'action

The mechanism of action of methyl 2-chloro-5-methoxynicotinate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors to modulate their signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 5-chloro-2-methoxynicotinate: Similar structure but with different substitution pattern.

Methyl 2-chloro-5-methylnicotinate: Similar structure but with a methyl group instead of a methoxy group.

Methyl 2-chloro-4-methoxynicotinate: Similar structure but with different substitution pattern.

Uniqueness

Methyl 2-chloro-5-methoxynicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .

Activité Biologique

Methyl 2-chloro-5-methoxynicotinate (CAS Number: 189281-66-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₈H₈ClN₁O₂

- Molecular Weight : 185.61 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 270 °C

- Melting Point : Not available

Mechanisms of Biological Activity

Methyl 2-chloro-5-methoxynicotinate exhibits several biological activities that can be attributed to its structural features, particularly the presence of the chloro and methoxy groups on the nicotinic framework.

-

Antitumor Activity :

- Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. For instance, a related compound was shown to suppress cell proliferation significantly, with IC50 values indicating effective concentrations for inducing apoptosis in these cells .

- Anti-inflammatory Effects :

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A study conducted on various nicotinic derivatives demonstrated that methyl 2-chloro-5-methoxynicotinate had a notable effect on tumor cell lines. The experiments involved treating A549 and Caco-2 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Case Study: Anti-inflammatory Mechanism

In another investigation focusing on inflammation, compounds structurally related to methyl 2-chloro-5-methoxynicotinate were tested for their ability to inhibit leukotriene production. These studies revealed that certain derivatives could effectively reduce inflammatory responses in vitro, highlighting the potential therapeutic applications of this class of compounds in managing inflammatory diseases.

Propriétés

IUPAC Name |

methyl 2-chloro-5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-5-3-6(8(11)13-2)7(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKTUKSGCDNJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.